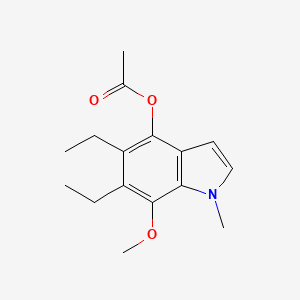
1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and reagents to introduce the diethyl, methoxy, and methyl groups at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce indoline derivatives .
Aplicaciones Científicas De Investigación
1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
7-Methyl-1H-indol-4-ol: Shares structural similarities but differs in the substitution pattern.
Uniqueness
1H-Indol-4-ol, 5,6-diethyl-7-methoxy-1-methyl-, 4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
99107-55-8 |
|---|---|
Fórmula molecular |
C16H21NO3 |
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
(5,6-diethyl-7-methoxy-1-methylindol-4-yl) acetate |
InChI |
InChI=1S/C16H21NO3/c1-6-11-12(7-2)16(19-5)14-13(8-9-17(14)4)15(11)20-10(3)18/h8-9H,6-7H2,1-5H3 |
Clave InChI |
DOJNXDJSTLNTRO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C(=C1CC)OC)N(C=C2)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


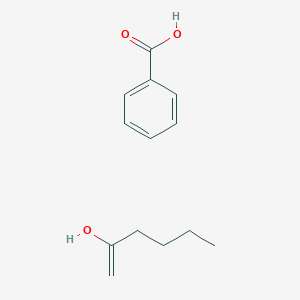

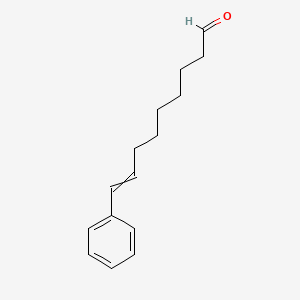
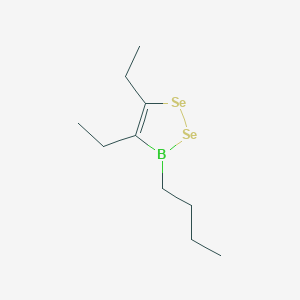
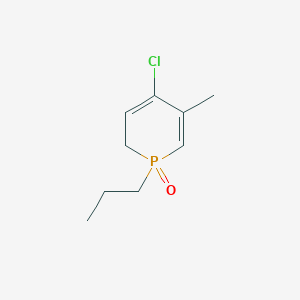


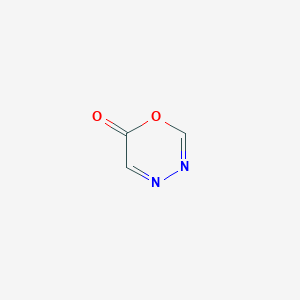
![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
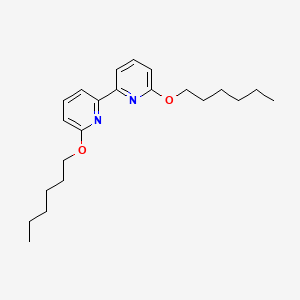
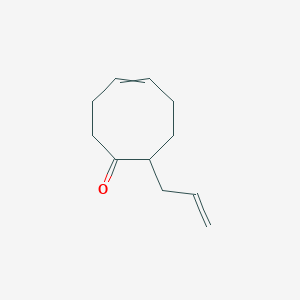

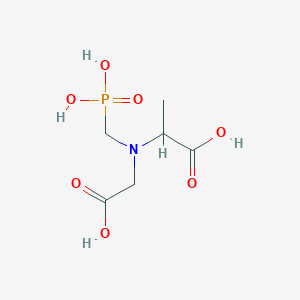
![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
